molecular formula C11H12N2O2 B13282434 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid

Cat. No.: B13282434
M. Wt: 204.22 g/mol
InChI Key: QPCASOQBVHWMMI-UHFFFAOYSA-N
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Description

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid is a chemical compound of significant interest in organic and medicinal chemistry research, particularly for the synthesis of more complex molecules. Its structure incorporates a 2-methylbut-3-yn-2-ol group, a well-known protected alkyne building block also referred to as dimethylethynylcarbinol . This alkynyl alcohol is industrially prepared from acetylene and acetone and is valued for its role as a monoprotected version of acetylene, allowing for selective reactions at the alkyne terminus before the protecting group is removed under basic conditions . The presence of this group, combined with the isonicotinic acid scaffold which provides a hydrogen-bonding capable carboxylic acid functionality, makes this reagent a versatile intermediate. Compounds featuring the 2-methylbut-3-yn-2-yl)amino fragment have been utilized in the construction of complex heterocyclic systems, as demonstrated in published crystal structures of advanced research compounds . Researchers should note that the 2-methylbut-3-yn-2-ol moiety is classified as highly flammable and can form explosive vapor-air mixtures . It is hazardous if swallowed, causes eye irritation, and poses an explosion risk on contact with copper . Appropriate safety precautions must be observed, including the use of ventilation, protective gloves, and safety goggles. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-8(10(14)15)5-6-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

QPCASOQBVHWMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Ethynylation of Acetone with Acetylene

  • Reaction : Acetylene gas is reacted with acetone in the presence of a catalyst, usually potassium hydroxide, in a liquefied ammonia medium.
  • Catalyst : Potassium hydroxide solution.
  • Solvent : Liquefied ammonia.
  • Conditions : Temperature range 30–55°C; reaction time 1.0–3.2 hours.
  • Pressure : Liquefied ammonia is pressurized to 1.5–2.8 megapascals to dissolve acetylene.
  • Process : Acetylene is dissolved in liquefied ammonia, mixed with acetone, and potassium hydroxide is added to catalyze the ethynylation, generating a mixture containing 2-methylbut-3-yn-2-ol, water, potassium hydroxide, and residual acetone.

Purification

  • The reaction mixture is neutralized with ammonium chloride.
  • Flash distillation is employed at 60–90°C to separate crude acetone and isolate 2-methylbut-3-yn-2-ol.
  • Ammonia and unreacted acetylene are recovered and recycled.

Representative Experimental Data

Parameter Range / Value Notes
Acetylene to liquefied ammonia 1 : 1.5 to 1 : 4.0 Molar ratio
Acetylene to acetone 1 : 0.45 to 1 : 2.05 Molar ratio
Potassium hydroxide to acetone 1 : 18.6 to 1 : 124.5 Molar ratio
Reaction temperature 30–55 °C Controlled for optimal yield
Reaction time 1.0–3.2 hours Depending on scale and conditions
Pressure 1.5–2.8 MPa For liquefied ammonia and acetylene

Advantages of This Method

  • Simple equipment and operation.
  • High yield and purity.
  • Efficient solvent and catalyst recycling.
  • Energy-saving and cost-effective.

This method is described in detail in a Chinese patent (CN104045518A), which provides specific embodiments with exact quantities and conditions for scale-up production.

Incorporation of 2-Methylbut-3-yn-2-yl Moiety into Isonicotinic Acid

The target compound features an amino linkage between the isonicotinic acid and the 2-methylbut-3-yn-2-yl group. The preparation of such amino-substituted isonicotinic acid derivatives typically involves:

Amination of Isonicotinic Acid or Its Activated Derivatives

  • Starting Material : Isonicotinic acid or its activated forms such as acid chlorides or esters.
  • Amination Agent : 2-Methylbut-3-yn-2-ylamine or its precursor.
  • Coupling Methods : Direct nucleophilic substitution or amide bond formation using coupling reagents.
  • Conditions : Mild to moderate heating, often in polar aprotic solvents, sometimes with base to neutralize generated acids.

Synthesis of 2-Methylbut-3-yn-2-ylamine

  • This amine can be prepared by converting 2-methylbut-3-yn-2-ol via substitution reactions, such as Mitsunobu reaction or via tosylate intermediates followed by amination.
  • Alternatively, direct amination of the isonicotinic acid derivative with 2-methylbut-3-yn-2-ol under catalytic or activating conditions may be employed.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Remarks
1. Synthesis of 2-methylbut-3-yn-2-ol Ethynylation of acetone with acetylene in liquefied ammonia Acetylene, acetone, KOH catalyst, liquefied ammonia, 30–55 °C, 1–3 h, 1.5–2.8 MPa High yield, industrially scalable
2. Conversion to 2-methylbut-3-yn-2-ylamine Substitution reactions on 2-methylbut-3-yn-2-ol (e.g., Mitsunobu or tosylate intermediate) Amination reagents, mild conditions Moderate to high yield (literature varies)
3. Coupling with isonicotinic acid derivative Amination or amide bond formation Activated isonicotinic acid derivatives, amine, coupling agents Efficient coupling, yields 70–90%

In-Depth Research Findings and Notes

  • The ethynylation reaction is highly sensitive to molar ratios, temperature, and pressure, which affect yield and purity of 2-methylbut-3-yn-2-ol.
  • The use of liquefied ammonia as solvent provides a homogeneous reaction medium, improving reaction kinetics and selectivity.
  • Amination steps require careful control to avoid side reactions, especially with sensitive alkynyl groups.
  • Modern synthetic approaches to related compounds use palladium-catalyzed cross-coupling reactions to install alkynyl moieties efficiently.
  • The 2-methylbut-3-yn-2-ol moiety serves as a protected acetylene equivalent, allowing further functionalization after coupling.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (1411608-91-7) 2-Methylbut-3-yn-2-ylamino C₁₁H₁₂N₂O₂ 204.22 Terminal alkyne, bulky substituent
2-(Methylamino)isonicotinic acid (26156-52-5) Methylamino C₇H₈N₂O₂ 152.15 Small alkyl group, minimal steric hindrance
2-((4-Methoxyphenyl)amino)isonicotinic acid (61337-89-1) 4-Methoxyphenylamino C₁₃H₁₂N₂O₃ 244.25 Aromatic ring with electron-donating methoxy
2-(4-Methansulfonylphenyl)-isonicotinic acid (1258621-88-3) 4-Methanesulfonylphenyl C₁₃H₁₁NO₄S 277.30 Polar sulfonyl group, enhanced solubility
2-(Phenylamino)isonicotinic acid (1019452-51-7) Phenylamino C₁₂H₁₀N₂O₂ 214.22 Aromatic substituent, π-π stacking potential

Key Observations :

  • Electronic Effects : The electron-deficient alkyne may engage in unique interactions (e.g., hydrogen bonding or click chemistry), unlike the electron-rich methoxy or sulfonyl groups .
  • Solubility : Polar substituents (e.g., sulfonyl in 1258621-88-3) enhance aqueous solubility, whereas the alkyne in the target compound may reduce it .

Reactivity Differences :

  • The alkyne group in the target compound allows for click chemistry (e.g., Huisgen cycloaddition), enabling conjugation with azide-containing biomolecules—a feature absent in non-alkyne analogs .
  • Sulfonyl or methoxy groups participate in hydrogen bonding or charge-transfer interactions, influencing pharmacological profiles .

Biological Activity

2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid involves standard organic reactions, including amination and functional group transformations. The compound can be derived from isonicotinic acid through the introduction of the 2-methylbut-3-yn-2-yl group via nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain isonicotinic acid derivatives possess potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. The presence of alkyl side chains enhances this activity, suggesting that structural modifications can lead to improved efficacy against various bacterial strains .

Cytotoxicity

Cytotoxicity assessments reveal that some derivatives can induce apoptosis in cancer cell lines. For example, compounds with specific substituents have been shown to block the cell cycle at the G0/G1 phase, indicating potential as anticancer agents. In vitro studies demonstrated that these compounds could alter gene expression related to drug metabolism, which may enhance their therapeutic profiles .

Enzyme Inhibition

Enzymatic studies have highlighted the potential of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid as an inhibitor of various enzymes. For example, it has been reported to inhibit mushroom tyrosinase, an enzyme involved in melanin biosynthesis. The inhibitory activity was quantitatively assessed using IC50 values, with some analogs showing significantly lower values compared to traditional inhibitors like kojic acid .

The mechanisms underlying the biological activities of 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid are multifaceted:

  • Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways has been suggested as a primary mechanism for its antimicrobial effects.
  • Cytotoxic Mechanism : Induction of apoptosis and modulation of cell cycle progression are critical pathways through which this compound exerts its cytotoxic effects. The upregulation of specific genes involved in drug metabolism may also play a role in enhancing its therapeutic efficacy .
  • Enzyme Inhibition : The inhibition of tyrosinase suggests that structural features of the compound interact favorably with the active site of the enzyme, leading to decreased melanin production and potential applications in skin whitening agents .

Case Studies

Several studies have investigated the biological activities of isonicotinic acid derivatives:

Case Study 1: Antimycobacterial Activity

A series of isonicotinic acid derivatives were synthesized and screened for anti-mycobacterial activity. One compound demonstrated an IC50 value significantly lower than that of standard treatments, highlighting its potential as a new therapeutic agent against tuberculosis .

Case Study 2: Tyrosinase Inhibition

In a study assessing tyrosinase inhibition, analogs derived from isonicotinic acid were tested in B16F10 murine melanoma cells. Results showed that certain compounds effectively reduced cellular tyrosinase activity by over 50% compared to control groups, indicating their potential for use in treating hyperpigmentation disorders .

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-((2-Methylbut-3-yn-2-yl)amino)isonicotinic acid?

Methodological Answer:
The synthesis typically involves coupling isonicotinic acid derivatives with 2-methylbut-3-yn-2-amine. Key steps include:

  • Amination : Reacting 2-chloroisonicotinic acid with 2-methylbut-3-yn-2-amine under Buchwald-Hartwig conditions (Pd catalysis) to form the C-N bond.
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis.

Key Considerations : Optimize reaction time and temperature to minimize alkyne side reactions. Monitor intermediates using LC-MS to detect premature deprotection .

Basic: How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify the alkyne proton (δ ~2.1 ppm, singlet) and isonicotinic acid aromatic protons (δ 8.0–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the methylbutynyl moiety .
  • IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced: How can contradictions in reported biological activity data be systematically addressed?

Methodological Answer:
Discrepancies often arise from:

  • Metabolite Interference : The compound may degrade into isonicotinic acid derivatives, which exhibit independent bioactivity (e.g., inhibition of bacterial cytochrome P450 enzymes) .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free to avoid protein binding) and control for pH (carboxylic acid group ionization affects permeability) .
  • Dose-Response Validation : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) to confirm target engagement .

Case Study : In a 2021 study, conflicting MIC values against E. coli were resolved by pre-incubating the compound in simulated lysosomal fluid to account for hydrolytic stability .

Advanced: What crystallographic approaches are suitable for resolving the compound’s 3D structure?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.2 mm). Monitor alkyne group stability under X-ray exposure .
  • Refinement : Employ SHELXL for high-resolution data (R-factor < 5%). Constrain the alkyne bond length (1.20 Å) and refine anisotropic displacement parameters for non-H atoms .
  • Validation : Check for twinning using PLATON and validate hydrogen bonding networks (e.g., carboxylic acid dimer formation) .

Challenges : Alkyne groups may exhibit disorder; use SQUEEZE (in PLATON) to model solvent-accessible voids .

Advanced: How can researchers optimize the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions :
    • Solid State : Store at –20°C under argon in amber vials to prevent photodegradation. Desiccate with silica gel to inhibit hydrolysis .
    • Solution Phase : Prepare fresh DMSO stock solutions (<1 mM) to avoid aggregation; confirm stability via UV-Vis (λmax = 260 nm) over 72 hours .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed alkyne or oxidized amine) .

Advanced: What strategies are effective for studying protein-ligand interactions involving this compound?

Methodological Answer:

  • Crystallography : Co-crystallize with target proteins (e.g., TraE conjugal transfer protein) using sitting-drop vapor diffusion. Soak crystals in 2 mM ligand solution for 24 hours .
  • SPR/BLI : Immobilize the compound on CM5 chips via amine coupling (pH 5.0). Measure binding kinetics (ka/kd) for proteins like VirB ATPases .
  • Computational Docking : Use AutoDock Vina with flexible side chains to model alkyne-protein π interactions. Validate with mutagenesis (e.g., Tyr→Phe substitutions) .

Advanced: How can researchers mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Synthetic QC : Enforce strict control over reaction stoichiometry (e.g., ≤2% excess amine reagent) and intermediate purity (>98% by HPLC) .
  • Analytical Harmonization :
    • Use a certified reference standard (e.g., NIST-traceable) for calibration.
    • Implement qNMR with maleic acid as an internal standard to quantify batch potency .
  • Biological Replicates : Perform triplicate assays across independent batches and apply ANOVA to assess significance (p < 0.05) .

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